Acide 2,4-dioxo-4-phénylbutanoïque

Vue d'ensemble

Description

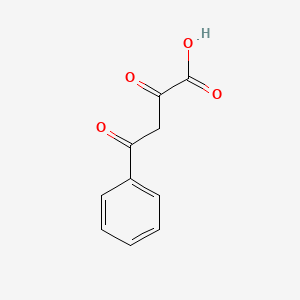

2,4-Dioxo-4-phenylbutanoic acid is an organic compound with the molecular formula C10H8O4. It is characterized by the presence of two carbonyl groups and a phenyl group attached to a four-carbon chain.

Applications De Recherche Scientifique

2,4-Dioxo-4-phenylbutanoic acid has several scientific research applications:

Mécanisme D'action

Target of Action

The primary target of 2,4-Dioxo-4-phenylbutanoic acid (DPBA) is the viral polymerase of the influenza virus . This enzyme performs transcription and replication of the RNA genome, making it an attractive target for antiviral drugs .

Mode of Action

DPBA acts as an inhibitor of the influenza virus by binding to its surface proteins . It specifically inhibits the cap-snatching mechanism of the viral polymerase, which is essential for the transcription of the virus .

Biochemical Pathways

The cap-snatching mechanism is a process where the viral polymerase “snatches” the cap from host pre-mRNAs, allowing the viral mRNAs to be recognized and bound by the host ribosome . By inhibiting this process, DPBA prevents the transcription and subsequent replication of the virus .

Result of Action

The inhibition of the cap-snatching mechanism by DPBA results in the prevention of viral mRNA transcription, thereby blocking the replication of the influenza virus . This could potentially lead to a decrease in the severity and duration of an influenza infection.

Analyse Biochimique

Biochemical Properties

2,4-Dioxo-4-phenylbutanoic acid plays a significant role in biochemical reactions, particularly as an inhibitor of viral polymerases. It interacts with enzymes such as the RNA-dependent RNA polymerase of the influenza virus, inhibiting the cap-snatching mechanism essential for viral transcription. This interaction prevents the virus from replicating its RNA genome, thereby inhibiting its proliferation. Additionally, 2,4-Dioxo-4-phenylbutanoic acid has been shown to inhibit nucleases and stabilize proteins at higher temperatures .

Cellular Effects

The effects of 2,4-Dioxo-4-phenylbutanoic acid on various cell types and cellular processes are profound. It influences cell function by inhibiting viral replication, which can lead to reduced viral load in infected cells . This compound also affects cell signaling pathways and gene expression by interfering with the transcriptional machinery of the virus. Furthermore, it has been observed to impact cellular metabolism by altering the normal metabolic flux in infected cells .

Molecular Mechanism

At the molecular level, 2,4-Dioxo-4-phenylbutanoic acid exerts its effects through specific binding interactions with viral polymerases. It inhibits the cap-snatching mechanism of the influenza virus polymerase, which is crucial for the transcription of viral RNA. This inhibition prevents the virus from synthesizing its RNA, thereby halting its replication. Additionally, 2,4-Dioxo-4-phenylbutanoic acid has been shown to bind to other viral surface proteins, further inhibiting viral activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dioxo-4-phenylbutanoic acid have been observed to change over time. The compound is stable under normal conditions but may degrade under extreme conditions . Long-term studies have shown that it maintains its inhibitory effects on viral replication over extended periods, although its efficacy may decrease with prolonged exposure to high temperatures or reactive environments .

Dosage Effects in Animal Models

The effects of 2,4-Dioxo-4-phenylbutanoic acid vary with different dosages in animal models. At lower doses, it effectively inhibits viral replication without causing significant adverse effects . At higher doses, toxic effects such as cellular toxicity and metabolic disturbances have been observed . These threshold effects highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

2,4-Dioxo-4-phenylbutanoic acid is involved in metabolic pathways related to viral replication. It interacts with enzymes such as RNA-dependent RNA polymerase, inhibiting the transcription and replication of viral RNA. This interaction affects the overall metabolic flux within infected cells, leading to altered levels of metabolites and disruption of normal cellular processes .

Transport and Distribution

Within cells and tissues, 2,4-Dioxo-4-phenylbutanoic acid is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments where it exerts its inhibitory effects on viral replication. The compound’s distribution is influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of 2,4-Dioxo-4-phenylbutanoic acid is critical for its activity and function. It is directed to specific compartments within the cell, such as the nucleus and cytoplasm, where it interacts with viral polymerases and other biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, ensuring its effective inhibition of viral replication .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,4-Dioxo-4-phenylbutanoic acid can be synthesized through several methods. One common approach involves the reaction of diethyl oxalate with acetophenone in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Claisen condensation, followed by hydrolysis and decarboxylation to yield the desired product .

Industrial Production Methods

While specific industrial production methods for 2,4-Dioxo-4-phenylbutanoic acid are not extensively documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. Optimization of reaction conditions, such as temperature, solvent, and catalyst, can enhance yield and purity for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Dioxo-4-phenylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated aromatic compounds.

Comparaison Avec Des Composés Similaires

2,4-Dioxo-4-phenylbutanoic acid can be compared with other similar compounds, such as:

Benzoyl pyruvic acid: Similar in structure but lacks the additional carbonyl group.

Diphenylacetic acid: Contains two phenyl groups but differs in the carbonyl group arrangement.

The uniqueness of 2,4-Dioxo-4-phenylbutanoic acid lies in its dual carbonyl groups and phenyl group, which confer distinct chemical reactivity and biological activity .

Activité Biologique

2,4-Dioxo-4-phenylbutanoic acid (DPBA) is a compound that has garnered attention for its potential biological activities, particularly as an antiviral agent. This article explores the biological activity of DPBA, focusing on its mechanisms of action, relevant case studies, and research findings.

- IUPAC Name : 2,4-dioxo-4-phenylbutanoic acid

- Molecular Formula : C₁₀H₈O₄

- Molecular Weight : 192.17 g/mol

- CAS Number : 5817-92-5

DPBA has been identified as an inhibitor of viral endonucleases, which are crucial for the replication of various RNA viruses. The compound exhibits its antiviral properties by binding to the active sites of these enzymes, thereby disrupting their function.

Key Studies and Findings

- Inhibition of Lymphocytic Choriomeningitis Virus (LCMV) Endonuclease :

- Influenza Virus Endonuclease Inhibition :

- Broad-Spectrum Antiviral Potential :

Case Study 1: Antiviral Efficacy Against Influenza

In a controlled laboratory setting, DPBA was tested against several strains of influenza virus. The results demonstrated a significant reduction in viral replication rates when cells were treated with DPBA prior to infection. The study concluded that DPBA's inhibition of the PA endonuclease is a promising strategy for combating influenza infections.

Case Study 2: Structural Insights from X-ray Crystallography

X-ray crystallography studies provided detailed structural insights into how DPBA interacts with viral endonucleases. These studies revealed an induced-fit mechanism where the binding of DPBA alters the conformation of the enzyme, further inhibiting its activity .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2,4-dioxo-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-8(6-9(12)10(13)14)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKFWCXVYCDKDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.